

Triphenylphosphine Dibromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylphosphine dibromide*

Cat. No.: B085547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine dibromide (PPh_3Br_2) is a versatile and widely utilized reagent in modern organic synthesis. This technical guide provides an in-depth overview of its core properties, synthesis, and diverse applications, with a particular focus on its role in the conversion of alcohols to alkyl bromides and the esterification of carboxylic acids. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and professionals in drug development and other chemical sciences with the practical knowledge required for its effective application.

Introduction

Triphenylphosphine dibromide, also known as bromotriphenylphosphonium bromide or dibromotriphenylphosphorane, is a crystalline solid that serves as a powerful tool for a variety of chemical transformations.^{[1][2]} Its reactivity stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack and enabling the activation of various functional groups. This guide will explore the fundamental aspects of **triphenylphosphine dibromide**, from its preparation to its mechanistic role in key synthetic reactions.

Physicochemical Properties

Triphenylphosphine dibromide is a light yellow to light pink crystalline powder. It is sensitive to moisture and should be handled under anhydrous conditions.^{[1][3]} Key physicochemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{18}H_{15}Br_2P$	[4]
Molecular Weight	422.09 g/mol	[4]
Melting Point	235 °C (decomposes)	[5]
CAS Number	1034-39-5	[4]
Solubility	Soluble in water, dichloromethane, acetonitrile, chloroform, and ethanol.	[6][7]

Synthesis of Triphenylphosphine Dibromide

Triphenylphosphine dibromide is typically prepared by the direct reaction of triphenylphosphine with bromine.^[1] The reaction is exothermic and should be carried out with caution in a suitable solvent, such as dichloromethane or acetonitrile.

Experimental Protocol: Synthesis of Triphenylphosphine Dibromide

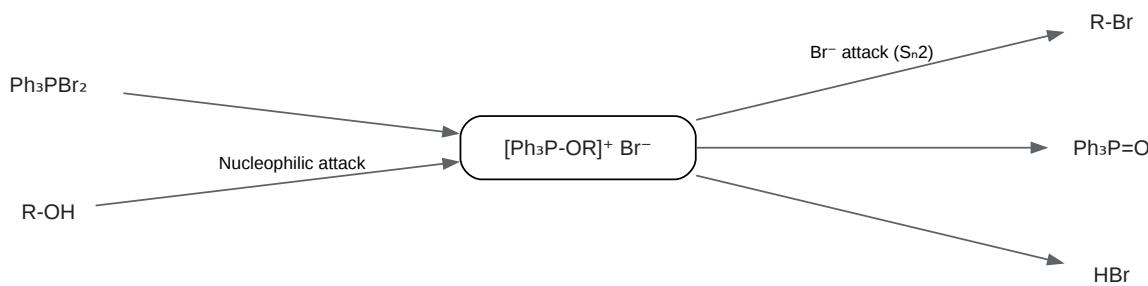
Materials:

- Triphenylphosphine (1.0 eq)
- Bromine (1.0 eq)
- Anhydrous Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous dichloromethane.^[8]

- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine in anhydrous dichloromethane dropwise to the stirred triphenylphosphine solution.[9] The characteristic orange-red color of bromine should disappear upon addition.
- After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.
- The product, **triphenylphosphine dibromide**, will precipitate from the solution. The precipitate can be isolated by filtration.[8]
- Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain **triphenylphosphine dibromide** as a crystalline solid. Due to its moisture sensitivity, it is often prepared fresh before use.[6]


Applications in Organic Synthesis

Triphenylphosphine dibromide is a versatile reagent with a broad range of applications in organic synthesis. Its primary uses include the conversion of alcohols to alkyl bromides and the promotion of esterification reactions.

Conversion of Alcohols to Alkyl Bromides

A primary application of **triphenylphosphine dibromide** is the conversion of primary and secondary alcohols to their corresponding alkyl bromides.[2][10] This transformation generally proceeds with inversion of stereochemistry at the reacting carbon center, consistent with an S_N2 mechanism.[11]

The reaction is initiated by the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus atom of **triphenylphosphine dibromide**. This forms an alkoxyphosphonium bromide intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the alkyl bromide and triphenylphosphine oxide.

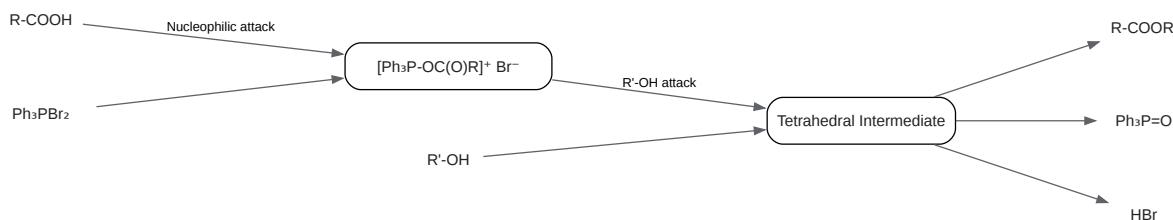
[Click to download full resolution via product page](#)

Fig. 1: Conversion of Alcohols to Alkyl Bromides

Materials:

- Alcohol (1.0 eq)
- **Triphenylphosphine dibromide** (1.1 eq)
- Anhydrous Dichloromethane
- Pyridine or Triethylamine (optional, to neutralize liberated HBr)

Procedure:


- Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Add **triphenylphosphine dibromide** portion-wise to the stirred solution at room temperature.
- If the alcohol is sensitive to acidic conditions, a non-nucleophilic base like pyridine or triethylamine can be added to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure alkyl bromide.[10]

Esterification of Carboxylic Acids

Triphenylphosphine dibromide can be used to promote the esterification of carboxylic acids with alcohols under mild, neutral conditions.[12][13] This method is particularly useful for the esterification of sensitive substrates.

The reaction is believed to proceed through the formation of an acyloxyphosphonium bromide intermediate. The carboxylate attacks the phosphonium center, followed by nucleophilic attack of the alcohol on the activated acyl group, leading to the formation of the ester and triphenylphosphine oxide.

[Click to download full resolution via product page](#)

Fig. 2: Esterification of Carboxylic Acids

Materials:

- Carboxylic Acid (1.0 eq)
- Alcohol (1.5 - 2.0 eq)
- **Triphenylphosphine dibromide** (1.2 eq)
- N,N-Dimethylaminopyridine (DMAP) or other non-nucleophilic base (1.5 eq)
- Anhydrous Dichloromethane

Procedure:

- To a stirred solution of the carboxylic acid and alcohol in anhydrous dichloromethane, add the non-nucleophilic base at room temperature under an inert atmosphere.[14]
- Add **triphenylphosphine dibromide** portion-wise to the mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the desired ester.[12]

Other Synthetic Applications

Beyond these primary applications, **triphenylphosphine dibromide** is also employed in:

- Conversion of Aldoximes to Nitriles: It acts as a dehydrating agent to facilitate this transformation.[7]
- Cleavage of Acetals: It can be used as a reagent for the cleavage of acetal protecting groups.[7]

- Formation of Iminophosphoranes: Reaction with amines yields iminophosphoranes, which are valuable synthetic intermediates.[7]

Spectroscopic Data

The structure of **triphenylphosphine dibromide** can be confirmed by various spectroscopic techniques.

Spectroscopic Data

¹H NMR

Spectra typically show complex multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the phenyl protons.[9]

¹³C NMR

Aromatic carbons typically appear in the range of δ 128-135 ppm.[15]

³¹P NMR

A characteristic signal for the phosphonium species is observed.

IR (KBr)

Characteristic peaks for P-Ph bonds and C-H stretching of the aromatic rings are observed.[6]

Safety and Handling

Triphenylphosphine dibromide is a corrosive and moisture-sensitive solid that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][16] All manipulations should be performed in a well-ventilated fume hood.[1] It causes severe skin burns and eye damage.[3] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Triphenylphosphine dibromide is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to facilitate the conversion of alcohols to alkyl bromides and promote esterification reactions under mild conditions makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. A

thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the research and development laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Triphenylphosphine dibromide | C₁₈H₁₅Br₂P | CID 70579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRIPHENYLPHOSPHINE DIBROMIDE | 1034-39-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. TRIPHENYLPHOSPHINE DIBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 12. Triphenylphosphine Dibromide: A Simple One-pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triphenylphosphine Dibromide: A Simple One-pot Esterification Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. TRIPHENYLPHOSPHINE DIBROMIDE(1034-39-5) ¹³C NMR spectrum [chemicalbook.com]

- 16. [grokikipedia.com \[grokikipedia.com\]](https://www.grokikipedia.com/grokikipedia.com)
- To cite this document: BenchChem. [Triphenylphosphine Dibromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085547#what-is-triphenylphosphine-dibromide\]](https://www.benchchem.com/product/b085547#what-is-triphenylphosphine-dibromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com